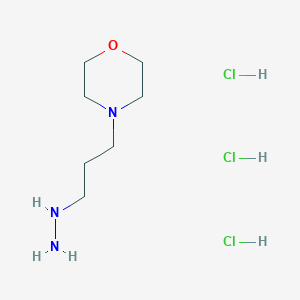

4-(3-Hydrazinylpropyl)morpholine trihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of morpholine derivatives involves several key steps, including condensation, amination, and cyclization reactions. For example, the synthesis of 3-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-morpholino-1H-indazole-1-carboxamide, a compound with structural similarities, is achieved through the condensation of 1-chloro-4-isocyanato-2-(trifluoromethyl)benzene with 4-morpholino-1H-indazol-3-amine, which is prepared from 2,6-difluorobenzonitrile by amination with morpholine and then cyclization with hydrazine hydrate (Ji et al., 2018).

Molecular Structure Analysis

The molecular structure of morpholine derivatives is often characterized using crystallography, NMR, and IR spectroscopy. For instance, the crystal structure of a related compound, 4-{2-[5-(4-fluoro-phenyl)- [1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine, was confirmed by single crystal X-ray diffraction studies (Mamatha S.V et al., 2019).

Chemical Reactions and Properties

Morpholine derivatives undergo various chemical reactions, including base-catalyzed hydrazination and cyclization, which are crucial for their synthesis and functionalization. A study on the synthesis of 1,2,4-triazolines illustrates the base-catalyzed hydrazination-type reaction followed by cyclization, yielding the triazolines in good to excellent yields (Monge et al., 2011).

Scientific Research Applications

Synthesis of Heterocyclic Compounds

4-(3-Hydrazinylpropyl)morpholine trihydrochloride is involved in the synthesis of various heterocyclic compounds, which are crucial in the development of new pharmaceuticals and materials. For instance, the compound has been used in the synthesis of dihydropyrano[2,3-c]pyrazoles through a one-pot, four-component reaction involving ethyl acetoacetate, hydrazine hydrate, aldehydes, and malononitrile, catalyzed by morpholine derivatives. This methodology offers moderate to excellent yields without the need for chromatographic purification, making it beneficial for both academic and industrial applications (Zhou, Li, & Su, 2016).

Corrosion Inhibition

Research has also identified 4-(3-Hydrazinylpropyl)morpholine trihydrochloride derivatives as effective corrosion inhibitors, particularly for protecting metal surfaces in acidic environments. A study demonstrated that a new 1,4-disubstituted-1,2,3-triazole derivative synthesized from morpholine effectively inhibits corrosion on mild steel in hydrochloric acid, with an efficiency of 94% at 900 ppm concentration. The compound's adsorption on the metal surface follows the Langmuir isotherm, indicating a strong interaction between the inhibitor and the metal surface, which is essential for effective corrosion protection (Hrimla et al., 2021).

Antimicrobial Activities

Morpholine and its derivatives have been explored for their antimicrobial properties. A notable study synthesized new 1,2,4-triazole derivatives containing the morpholine moiety and evaluated their antimicrobial activities. Some of these compounds exhibited good to moderate activity against various microorganisms, highlighting the potential of morpholine derivatives as antimicrobial agents. The study underscores the importance of structural modification in enhancing the biological activity of chemical compounds (Sahin et al., 2012).

Catalysis

Morpholine derivatives have been found to catalyze various chemical reactions, including the dehydrogenation of formic acid to produce hydrogen, a reaction of interest for fuel cell technologies. Monodisperse gold-palladium alloy nanoparticles synthesized with morpholine as a stabilizing agent demonstrated high catalytic activity and stability for formic acid dehydrogenation under mild conditions. This research opens avenues for the application of morpholine derivatives in catalysis, particularly in renewable energy technologies (Metin, Sun, & Sun, 2013).

properties

IUPAC Name |

3-morpholin-4-ylpropylhydrazine;trihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17N3O.3ClH/c8-9-2-1-3-10-4-6-11-7-5-10;;;/h9H,1-8H2;3*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVXXNBGWJSBVBN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCCNN.Cl.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H20Cl3N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-Hydrazinylpropyl)morpholine trihydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

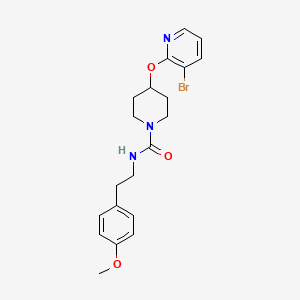

![(E)-2-cyano-N-cyclopropyl-3-[4-methoxy-3-(pyridin-3-ylmethoxy)phenyl]prop-2-enamide](/img/structure/B2481368.png)

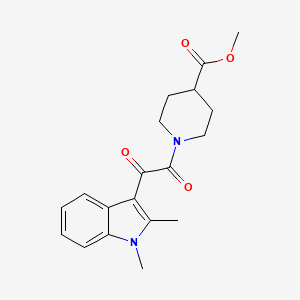

![9'-Chloro-2'-(4-fluorophenyl)-1-methyl-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine]](/img/structure/B2481377.png)

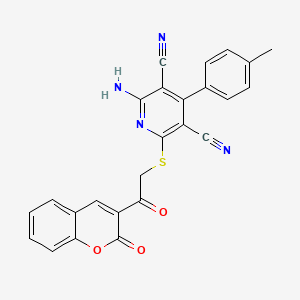

![7-[4-(cyclopentylacetyl)piperazin-1-yl]-3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2481386.png)

![5-amino-N-(2-methylphenyl)-1-{[5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2481387.png)